molecular formula C13H14F3NO3S B12637885 N-{[2-(Cyclobutanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide CAS No. 918810-38-5

N-{[2-(Cyclobutanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide

Cat. No.: B12637885
CAS No.: 918810-38-5
M. Wt: 321.32 g/mol
InChI Key: YITCZZXEWFEAJH-UHFFFAOYSA-N
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Description

N-{[2-(Cyclobutanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclobutanesulfonyl group attached to a phenyl ring, which is further connected to a trifluoroacetamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(Cyclobutanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide typically involves multiple steps, starting with the preparation of the cyclobutanesulfonyl phenyl derivative. This can be achieved through a [2+2] cycloaddition reaction, which is a common method for synthesizing cyclobutane-containing compounds . The resulting cyclobutanesulfonyl phenyl derivative is then reacted with trifluoroacetic anhydride in the presence of a suitable base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(Cyclobutanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The trifluoroacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-{[2-(Cyclobutanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism by which N-{[2-(Cyclobutanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide exerts its effects involves its interaction with specific molecular targets. The trifluoroacetamide group can form strong hydrogen bonds with target proteins, while the cyclobutanesulfonyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(Cyclobutanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide is unique due to the presence of the cyclobutanesulfonyl group, which imparts distinct chemical properties and enhances its binding affinity to molecular targets. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

918810-38-5

Molecular Formula

C13H14F3NO3S

Molecular Weight

321.32 g/mol

IUPAC Name

N-[(2-cyclobutylsulfonylphenyl)methyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C13H14F3NO3S/c14-13(15,16)12(18)17-8-9-4-1-2-7-11(9)21(19,20)10-5-3-6-10/h1-2,4,7,10H,3,5-6,8H2,(H,17,18)

InChI Key

YITCZZXEWFEAJH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)S(=O)(=O)C2=CC=CC=C2CNC(=O)C(F)(F)F

Origin of Product

United States

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